molecular formula C24H23N3O4 B2973141 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-imidazole-4-carboxylic acid CAS No. 2172537-48-1

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-imidazole-4-carboxylic acid

Cat. No.: B2973141
CAS No.: 2172537-48-1
M. Wt: 417.465
InChI Key: QZJMQAPRISNIEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-imidazole-4-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group, a piperidine ring, and an imidazole carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-imidazole-4-carboxylic acid typically involves multiple steps, starting with the protection of the piperidine nitrogen using the Fmoc groupThe final step involves the deprotection of the Fmoc group to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and optimized reaction conditions can enhance the efficiency and yield of the production process. Key considerations include the purity of reagents, reaction temperature, and time to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-imidazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, influencing enzymatic activity and other biochemical processes. The Fmoc group provides stability and facilitates the compound’s incorporation into larger molecular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-imidazole-4-carboxylic acid apart is its combination of the Fmoc-protected piperidine and imidazole carboxylic acid. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in synthetic chemistry and biological research .

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1H-imidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4/c28-23(29)21-13-25-22(26-21)15-9-11-27(12-10-15)24(30)31-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,13,15,20H,9-12,14H2,(H,25,26)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJMQAPRISNIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC=C(N2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172537-48-1
Record name 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-imidazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.